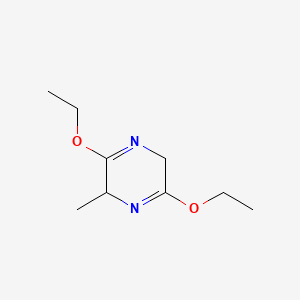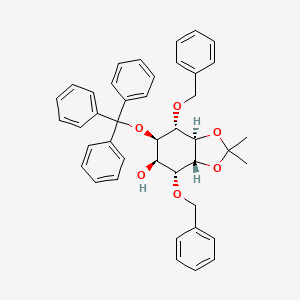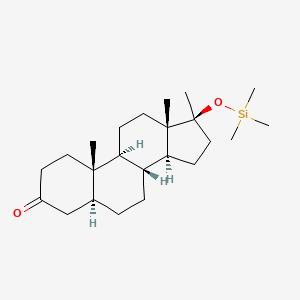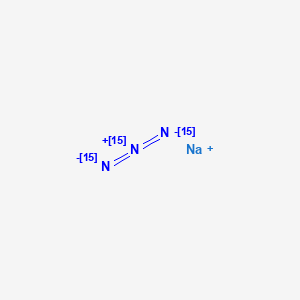![molecular formula C20H16N2O5S2 B589605 Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity CAS No. 1391052-15-5](/img/structure/B589605.png)
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity, also known as this compound, is a useful research compound. Its molecular formula is C20H16N2O5S2 and its molecular weight is 428.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Deep Eutectic Solvents: A Review of Fundamentals and Applications
Deep Eutectic Solvents (DESs) are highlighted for their significant depressions in melting points compared to their neat constituent components, showing promise in applications as "designer" solvents with tunable physicochemical properties. The review emphasizes the need for both simulations and experiments to understand the structure-property relationships in DESs, pointing to complex hydrogen bonding as the root cause of their melting point depressions and physicochemical properties. It discusses recent research efforts towards developing a fundamental understanding and predictive models for DESs, covering the advancements in the field and identifying promising research directions (Hansen et al., 2020).
The Peculiar Effect of Water on Ionic Liquids and Deep Eutectic Solvents
This review analyzes the unique impacts of water on the properties of Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs), suggesting them as eco-friendly alternatives to traditional organic solvents. The presence of water, either as an impurity or added intentionally, significantly alters the physicochemical properties of ILs/DESs. The collected experimental and theoretical results demonstrate how water rapidly changes the heterogeneous 3D structures of pure ILs/DESs, leading to markedly different behaviors. This understanding is crucial for advancing the practical applications of IL/DES-H2O binary systems (Ma et al., 2018).
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review
This review focuses on novel methods for the synthesis of omeprazole and the pharmaceutical impurities of proton pump inhibitors, providing insights into the development of these drugs. It details the process of synthesizing omeprazole, emphasizing the study of various pharmaceutical impurities. The paper discusses the formation of sulfone N-oxide as a result of overoxidation, outlining the novel synthesis process for pharmaceutical impurities that achieve expected yields through a process observed to be short and simple (Saini et al., 2019).
Protective Effects of Pioglitazone on Cognitive Impairment and the Underlying Mechanisms: A Review of Literature
This review discusses the beneficial effects of Pioglitazone on cognitive dysfunction and the underlying mechanisms, such as its agonistic effect on PPAR-γ. It reviews the literature on Pioglitazone's impact on improving cognitive impairment through several mechanisms, including regulation of inflammatory cytokines, inhibition of Aβ production, and enhancement of neurogenesis and synaptic plasticity. While highlighting the potential of Pioglitazone in treating cognitive disorders, the review also addresses associated cardiovascular risks and the need for further research to determine its clinical applicability in cognitive disorder treatments (Alhowail et al., 2022).
Propriétés
IUPAC Name |
5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5S2/c23-17-15(28-19(25)21-17)9-11-1-5-13(6-2-11)27-14-7-3-12(4-8-14)10-16-18(24)22-20(26)29-16/h1-8,15-16H,9-10H2,(H,21,23,25)(H,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYIFUZAGWPGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)







![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)

